![molecular formula C20H35NO3Si B8230715 Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate](/img/structure/B8230715.png)
Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} is a synthetic organic compound characterized by the presence of a benzyl group, a hexyl chain, and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the hexyl chain is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Formation of the Carbamate: The protected hexyl chain is then reacted with benzyl chloroformate in the presence of a base to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound} are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} can undergo various chemical reactions, including:
Deprotection: The tert-butyldimethylsilyl group can be removed using fluoride ions, typically from tetrabutylammonium fluoride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Deprotection: Hexylamine and tert-butyldimethylsilanol.
Substitution: Benzyl-substituted derivatives.
Hydrolysis: Benzyl alcohol and hexylamine.
Scientific Research Applications
Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of potential drug candidates.
Material Science: As a building block for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} depends on its specific application. In organic synthesis, it acts as a protected intermediate that can be selectively deprotected and functionalized. The tert-butyldimethylsilyl group provides steric protection, preventing unwanted side reactions and allowing for selective transformations.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-{6-[(trimethylsilyl)oxy]hexylcarbamate}: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
Benzyl N-{6-[(tert-butyldiphenylsilyl)oxy]hexylcarbamate}: Similar structure but with a tert-butyldiphenylsilyl group.
Uniqueness
Benzyl N-{6-[(tert-butyldimethylsilyl)oxy]hexylcarbamate} is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric protection and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl N-[6-[tert-butyl(dimethyl)silyl]oxyhexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3Si/c1-20(2,3)25(4,5)24-16-12-7-6-11-15-21-19(22)23-17-18-13-9-8-10-14-18/h8-10,13-14H,6-7,11-12,15-17H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAFWSVYAZQFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
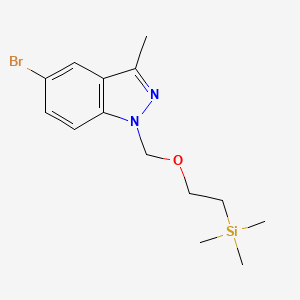
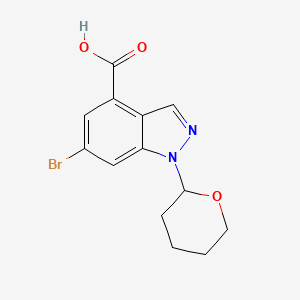


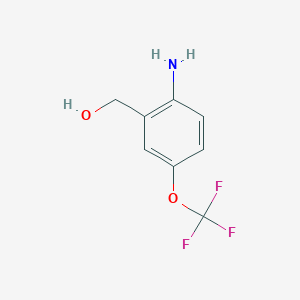
![tert-Butyldimethyl{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy}silane](/img/structure/B8230662.png)

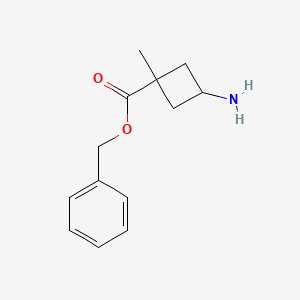
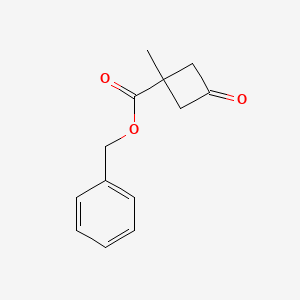
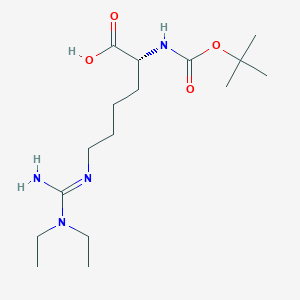
![tert-butyl N-[(1-ethylpyrazol-3-yl)methyl]carbamate](/img/structure/B8230694.png)
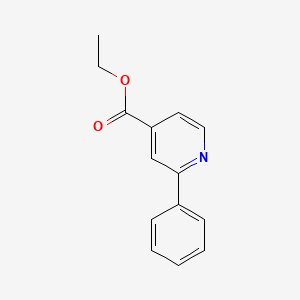
![Benzyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate;hydrochloride](/img/structure/B8230703.png)

